Cas no 865350-17-0 (Allenylboronic acid pinacol ester)

Allenylboronic acid pinacol ester structure
865350-17-0 structure
Allenylboronic acid pinacol ester
865350-17-0
C9H15BO2
166.025202989578
MFCD09265121
718785
24885433

Allenylboronic acid pinacol ester Properties

Names and Identifiers

    • 4,4,5,5-Tetramethyl-2-(propa-1,2-dien-1-yl)-1,3,2-dioxaborolane
    • 2-Allenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 1,3,2-Dioxaborolane,4,4,5,5-tetramethyl-2-(1,2-propadien-1-yl)-
    • 4,4,5,5-tetramethyl-2-propa-1,2-dienyl-1,3,2-dioxaborolane
    • Allenylboronic acid pinacol ester
    • 2-Allenyl-4,4,5,5-tetramethyl(1,3,2)-dioxaborolane
    • 4,4,5,5-Tetramethyl-2-(1,2-propadienyl)-1,3,2-dioxaborolane
    • 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(1,2-propadienyl)-
    • FCH3472650
    • Allenylboronic acid pinacol ester, 97%
    • OR360630
    • ST2405234
    • AX8230293
    • 2-Propadienyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 4,4,5,5
    • 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(1,2-propadienyl)- (9CI)
    • 4,4,5,5-Tetramethyl-2-(1,2-propadien-1-yl)-1,3,2-dioxaborolane (ACI)
    • S10937
    • A2086
    • 1,2-Propadien-1-ylboronic acid pinacol ester
    • SCHEMBL14725364
    • FS-5745
    • 865350-17-0
    • DTXSID30470474
    • MFCD09265121
    • 1,2-Propadieneboronic Acid Pinacol Ester
    • CS-0109519
    • AKOS015893166
    • CJAOMXUZZONOSD-UHFFFAOYSA-N
    • SY057276
    • +Expand
    • MFCD09265121
    • CJAOMXUZZONOSD-UHFFFAOYSA-N
    • 1S/C9H15BO2/c1-6-7-10-11-8(2,3)9(4,5)12-10/h7H,1H2,2-5H3
    • C(=CB1OC(C)(C)C(C)(C)O1)=C

Computed Properties

  • 166.11700
  • 0
  • 2
  • 1
  • 166.1165099g/mol
  • 12
  • 211
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • nothing
  • nothing
  • 0
  • 18.5

Experimental Properties

  • 1.95890
  • 18.46000
  • n20/D 1.459
  • 81°C/18.6mmHg(lit.)
  • Fahrenheit: 149 ° f
    Celsius: 65 ° c
  • Not determined
  • Not determined
  • Sensitive to air and heat
  • 0.9237 g/mL at 25 °C

Allenylboronic acid pinacol ester Security Information

Allenylboronic acid pinacol ester Customs Data

  • 2934999090
  • China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Allenylboronic acid pinacol ester Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003KU3-250mg
4,4,5,5-Tetramethyl-2-(propa-1,2-dien-1-yl)-1,3,2-dioxaborolane
865350-17-0 96%
250mg
$20.00 2024-04-21
A2B Chem LLC
AB66171-250mg
Allenylboronic acid pinacol ester
865350-17-0 96%
250mg
$19.00 2024-04-19
Aaron
AR003L2F-100mg
4,4,5,5-Tetramethyl-2-(propa-1,2-dien-1-yl)-1,3,2-dioxaborolane
865350-17-0 98%
100mg
$11.00
abcr
AB251682-1 g
2-Allenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, 95%; .
865350-17-0 95%
1g
€139.10 2023-06-22
Ambeed
A521339-250mg
4,4,5,5-Tetramethyl-2-(propa-1,2-dien-1-yl)-1,3,2-dioxaborolane
865350-17-0 96%
250mg
$25.0 2024-07-16
Apollo Scientific
OR360630-1g
Allenylboronic acid, pinacol ester
865350-17-0 96%
1g
£74.00 2024-05-24
Chemenu
CM430192-5g
4,4,5,5-Tetramethyl-2-(propa-1,2-dien-1-yl)-1,3,2-dioxaborolane
865350-17-0 95%+
5g
$209 2022-08-31
eNovation Chemicals LLC
D747934-5g
4,4,5,5-Tetramethyl-2-(propa-1,2-dien-1-yl)-1,3,2-dioxaborolane
865350-17-0 95%
5g
$175 2024-06-07
Fluorochem
209411-1g
4,4,5,5-Tetramethyl-2-(propa-1,2-dien-1-yl)-1,3,2-dioxaborolane
865350-17-0 95%
1g
£107.00 2022-02-28
TRC
A542003-100mg
Allenylboronic acid pinacol ester
865350-17-0
100mg
$ 52.00 2023-09-09

Allenylboronic acid pinacol ester Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Trimethyl borate Solvents: Diethyl ether ,  Toluene ;  1 h, -78 °C; 1 h, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  1 h, 0 °C
1.3 overnight, rt
Reference
Improved method for the conversion of pinacolboronic esters into trifluoroborate salts: facile synthesis of chiral secondary and tertiary trifluoroborates
Bagutski, Viktor; et al, Tetrahedron, 2009, 65(48), 9956-9960

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Trimethyl borate Solvents: Diethyl ether ;  3 h, -78 °C; 1 h, -78 °C → 0 °C; 1 h, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  1 h, 0 °C
1.3 Reagents: Sulfuric acid magnesium salt (1:1) ;  14 h, rt
Reference
Catalytic Four-Component Assembly Based on Allenylboronate Platform: New Access to Privileged Allylic Amine Structures
Tonogaki, Keisuke; et al, Journal of the American Chemical Society, 2006, 128(5), 1464-1465

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Magnesium Catalysts: Mercuric chloride Solvents: Diethyl ether ,  Toluene ;  3 - 7 °C
1.2 Reagents: Trimethyl borate Solvents: Diethyl ether ;  -78 °C; 1 h, -78 °C; 30 min, -78 °C → 0 °C; 30 min, 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  0 °C; 1 h, 0 °C
1.4 Solvents: Diethyl ether ;  18 h, rt
1.5 Reagents: Sulfuric acid magnesium salt (1:1) ;  30 min, rt
Reference
Allenylboronic Acid Pinacol Ester: A Selective Partner for [4 + 2] Cycloadditions
Labadie, Natalia ; et al, Organic Letters, 2021, 23(13), 5081-5085

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Solvents: N,N-Dimethylformamide-d7 ;  4 h, rt
Reference
Silver-Catalyzed Enantioselective Propargylation Reactions of N-Sulfonylketimines
Osborne, Charlotte A.; et al, Organic Letters, 2015, 17(21), 5340-5343

Synthetic Circuit 5

Reaction Conditions
1.1 Solvents: Diethyl ether ;  18 h, rt
1.2 Reagents: Sulfuric acid magnesium salt (1:1) ;  30 min, rt
Reference
Allenylboronic Acid Pinacol Ester: A Selective Partner for [4 + 2] Cycloadditions
Labadie, Natalia ; et al, Organic Letters, 2021, 23(13), 5081-5085

Synthetic Circuit 6

Reaction Conditions
Reference
Allenylboronic acid pinacol ester
Silverio, Daniel L.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2015, 1, 1-8

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Magnesium Catalysts: Mercuric chloride Solvents: Diethyl ether ,  Toluene ;  3 - 7 °C
1.2 Reagents: Trimethyl borate Solvents: Diethyl ether ;  -78 °C; 1 h, -78 °C; 30 min, -78 °C → 0 °C; 30 min, 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  0 °C; 1 h, 0 °C
2.1 Solvents: Diethyl ether ;  18 h, rt
2.2 Reagents: Sulfuric acid magnesium salt (1:1) ;  30 min, rt
Reference
Allenylboronic Acid Pinacol Ester: A Selective Partner for [4 + 2] Cycloadditions
Labadie, Natalia ; et al, Organic Letters, 2021, 23(13), 5081-5085

Synthetic Circuit 8

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  -78 °C
1.2 Solvents: Dimethyl sulfoxide ;  18 h, -78 °C → rt
2.1 Reagents: Potassium tert-butoxide Solvents: N,N-Dimethylformamide-d7 ;  4 h, rt
Reference
Silver-Catalyzed Enantioselective Propargylation Reactions of N-Sulfonylketimines
Osborne, Charlotte A.; et al, Organic Letters, 2015, 17(21), 5340-5343

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Methyllithium ,  Hydrochloric acid Solvents: Diethyl ether ,  Tetrahydrofuran ;  -78 °C
2.1 Solvents: Tetrahydrofuran ;  -78 °C
2.2 Solvents: Dimethyl sulfoxide ;  18 h, -78 °C → rt
3.1 Reagents: Potassium tert-butoxide Solvents: N,N-Dimethylformamide-d7 ;  4 h, rt
Reference
Silver-Catalyzed Enantioselective Propargylation Reactions of N-Sulfonylketimines
Osborne, Charlotte A.; et al, Organic Letters, 2015, 17(21), 5340-5343

Synthetic Circuit 10

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  -78 °C; -78 - -65 °C; 15 min, -78 °C
1.2 Solvents: Dimethyl sulfoxide ,  Tetrahydrofuran ;  -78 °C; 2 - 4 h, -78 °C → rt; 14 h, rt
Reference
Zinc-Catalyzed Allenylations of Aldehydes and Ketones
Fandrick, Daniel R.; et al, Organic Letters, 2011, 13(20), 5616-5619

Synthetic Circuit 11

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  -78 °C
1.2 Solvents: Dimethyl sulfoxide ;  18 h, -78 °C → rt
Reference
Silver-Catalyzed Enantioselective Propargylation Reactions of N-Sulfonylketimines
Osborne, Charlotte A.; et al, Organic Letters, 2015, 17(21), 5340-5343

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Methyllithium ,  Hydrochloric acid Solvents: Diethyl ether ,  Tetrahydrofuran ;  -78 °C
2.1 Solvents: Tetrahydrofuran ;  -78 °C
2.2 Solvents: Dimethyl sulfoxide ;  18 h, -78 °C → rt
Reference
Silver-Catalyzed Enantioselective Propargylation Reactions of N-Sulfonylketimines
Osborne, Charlotte A.; et al, Organic Letters, 2015, 17(21), 5340-5343

Allenylboronic acid pinacol ester Raw materials

Allenylboronic acid pinacol ester Preparation Products

865350-17-0 (Allenylboronic acid pinacol ester) Related Products

Recommended suppliers
Amadis Chemical Company Limited
(CAS:865350-17-0)Allenylboronic acid pinacol ester
A1207278
99%
5g
180.0